molecular formula C10H7N2O5- B11755257 2-(1-hydroxy-6-nitro-1H-indol-4-yl)acetate

2-(1-hydroxy-6-nitro-1H-indol-4-yl)acetate

Cat. No.: B11755257
M. Wt: 235.17 g/mol
InChI Key: ZZNTUZRYWPNGSY-UHFFFAOYSA-M
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Description

2-(1-hydroxy-6-nitro-1H-indol-4-yl)acetate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .

Preparation Methods

The synthesis of 2-(1-hydroxy-6-nitro-1H-indol-4-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

2-(1-hydroxy-6-nitro-1H-indol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

2-(1-hydroxy-6-nitro-1H-indol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-hydroxy-6-nitro-1H-indol-4-yl)acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they may inhibit enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-(1-hydroxy-6-nitro-1H-indol-4-yl)acetate include other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C10H7N2O5-

Molecular Weight

235.17 g/mol

IUPAC Name

2-(1-hydroxy-6-nitroindol-4-yl)acetate

InChI

InChI=1S/C10H8N2O5/c13-10(14)4-6-3-7(12(16)17)5-9-8(6)1-2-11(9)15/h1-3,5,15H,4H2,(H,13,14)/p-1

InChI Key

ZZNTUZRYWPNGSY-UHFFFAOYSA-M

Canonical SMILES

C1=CN(C2=CC(=CC(=C21)CC(=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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